molecular formula C17H12FN5O3 B2686168 7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040700-07-9

7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B2686168
CAS No.: 1040700-07-9
M. Wt: 353.313
InChI Key:
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Description

7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with various functional groups such as a fluoro, hydroxy, and methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Ring Construction: The quinazoline moiety is often constructed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced catalysts, and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinazoline ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-5-hydroxy-N-(2-methoxyphenyl)quinazoline-3-carboxamide: Lacks the triazole ring, which may result in different chemical reactivity and biological activity.

    5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide: Lacks the fluoro group, potentially affecting its interaction with molecular targets.

    7-fluoro-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide: Lacks the hydroxy group, which may influence its solubility and reactivity.

Uniqueness

The presence of the fluoro, hydroxy, and methoxyphenyl groups in 7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide contributes to its unique chemical properties and potential applications. These functional groups enhance its reactivity and enable the formation of a wide range of derivatives with diverse biological activities.

Properties

IUPAC Name

7-fluoro-N-(2-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O3/c1-26-13-5-3-2-4-11(13)19-17(25)14-15-20-16(24)10-8-9(18)6-7-12(10)23(15)22-21-14/h2-8,22H,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHPULLOWBYMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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